

In-Depth Technical Guide to Methyl 2-chloroquinazoline-8-carboxylate

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Compound of Interest

Compound Name: Methyl 2-chloroquinazoline-8-carboxylate

Cat. No.: B578165

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CAS Number: 1217269-81-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-chloroquinazoline-8-carboxylate**, a key intermediate in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, outlines a general synthetic pathway, and explores its application in the development of kinase inhibitors and antimicrobial compounds.

Compound Identification and Properties

Methyl 2-chloroquinazoline-8-carboxylate is a heterocyclic building block belonging to the quinazoline family. The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, making it a versatile precursor for the synthesis of a wide array of functionalized quinazoline derivatives.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	1217269-81-2	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	[2] [3] [5]
Molecular Weight	222.63 g/mol	[3] [5]
Physical State	Solid (predicted)	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A
Storage	Inert atmosphere, 2-8°C	[5]

Note: Experimental physical property data for this specific compound is not readily available in published literature. The information provided is based on data from chemical suppliers and predictions based on its structure.

Table 2: Spectroscopic Data (Predicted)

Technique	Predicted Data
¹ H NMR	Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ ~3.9 ppm)
¹³ C NMR	Carbonyl carbon (~165 ppm), Aromatic carbons (120-155 ppm), Methyl carbon (~53 ppm)
IR (Infrared)	C=O stretch (~1720 cm ⁻¹), C=N stretch (~1610 cm ⁻¹), C-Cl stretch (~750 cm ⁻¹)
Mass Spec.	Molecular ion peak (M ⁺) at m/z 222/224 (due to ³⁵ Cl/ ³⁷ Cl isotopes)

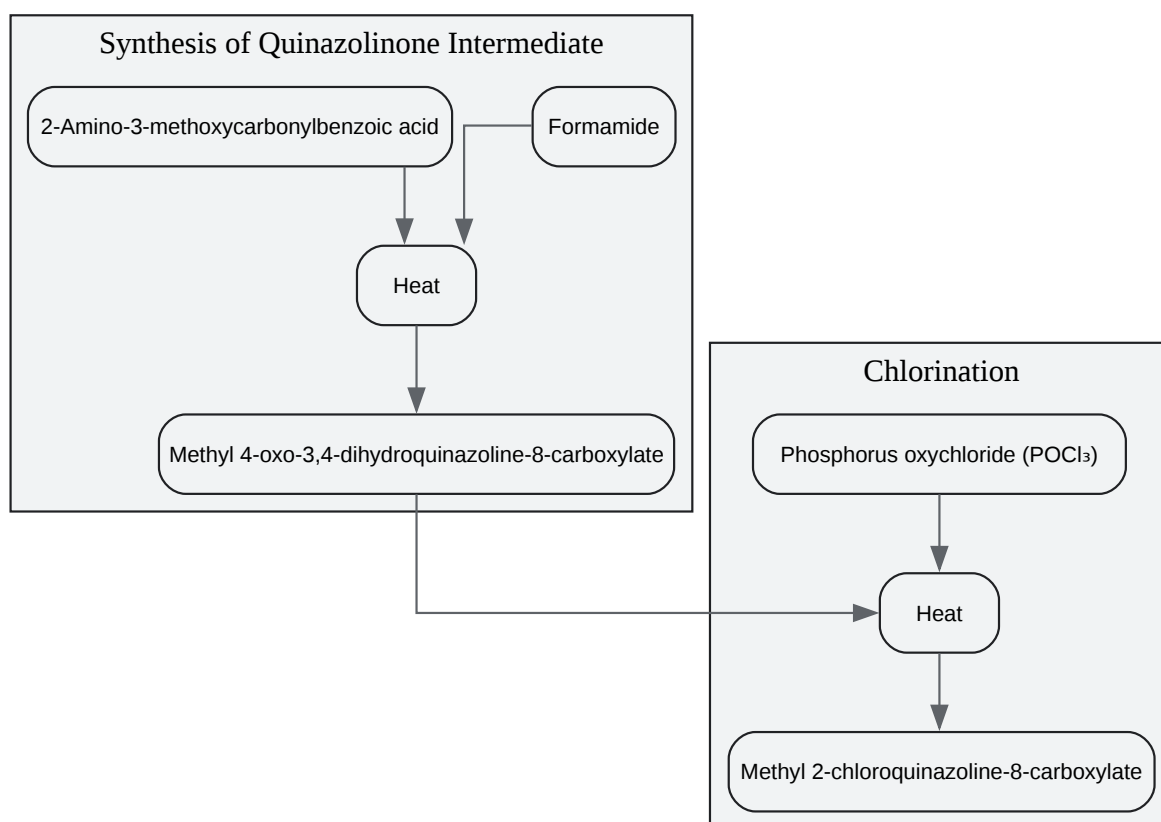
Note: The spectroscopic data presented are predictions based on the chemical structure and data from analogous compounds. Experimental data should be obtained for confirmation.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-chloroquinazoline-8-carboxylate** is not explicitly available in the reviewed literature, a general synthetic route can be proposed based on established quinazoline chemistry. The synthesis would likely involve a multi-step process starting from a substituted anthranilic acid derivative.

General Synthetic Workflow:

A plausible synthetic route would begin with the cyclization of an appropriate anthranilic acid derivative to form a quinazolinone, followed by chlorination to yield the target compound.



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Caption: General synthetic workflow for **Methyl 2-chloroquinazoline-8-carboxylate**.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

- To a round-bottom flask, add 2-amino-3-methoxycarbonylbenzoic acid and an excess of formamide.
- Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the product.
- Collect the solid by filtration, wash with water, and dry under vacuum to yield Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate.

Step 2: Synthesis of **Methyl 2-chloroquinazoline-8-carboxylate**

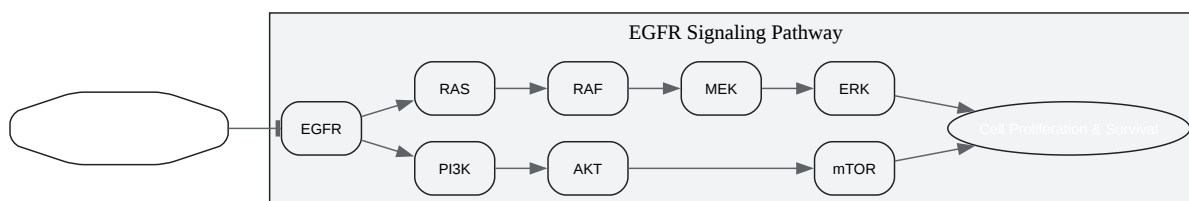
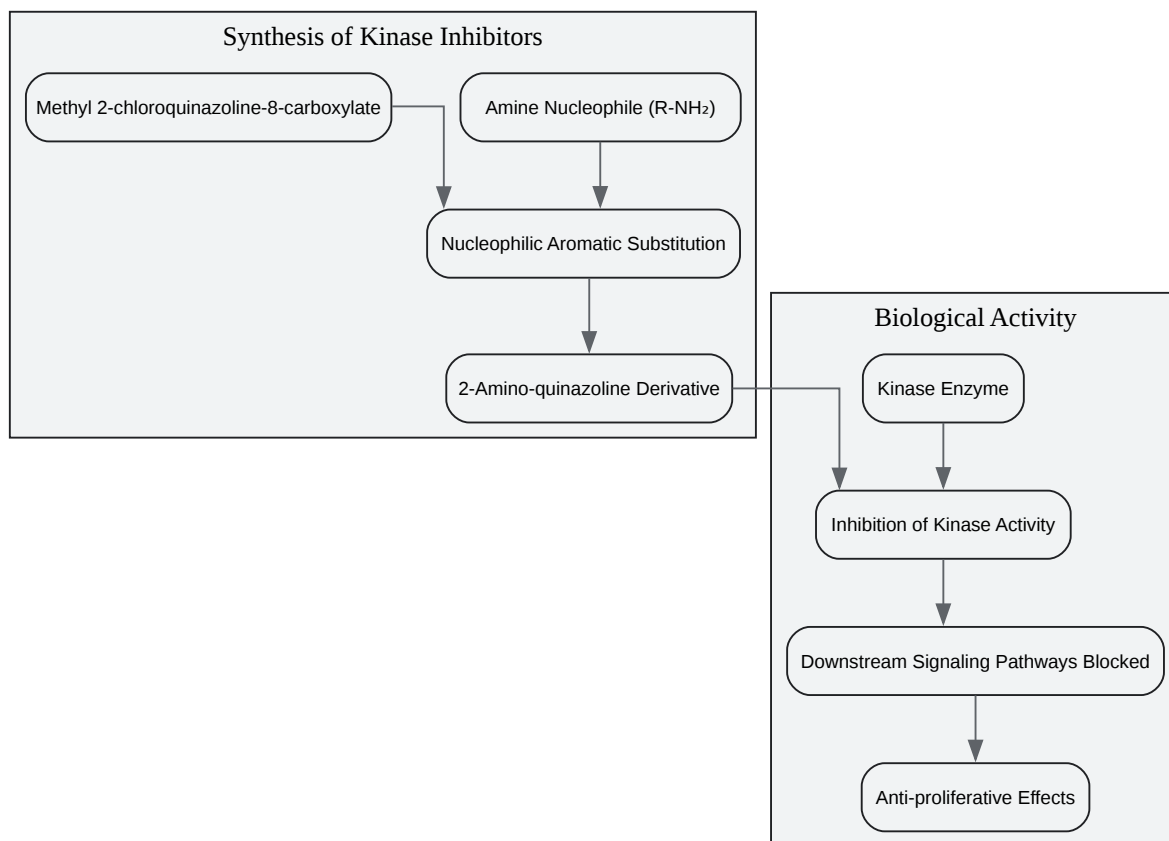
- In a well-ventilated fume hood, suspend Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in an excess of phosphorus oxychloride (POCl_3).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the mixture at reflux until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **Methyl 2-chloroquinazoline-8-carboxylate**.

Applications in Drug Discovery

Methyl 2-chloroquinazoline-8-carboxylate serves as a crucial starting material for the synthesis of a variety of biologically active molecules. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with numerous biological targets.^[6]

3.1. Kinase Inhibitors

The 2-chloroquinazoline core is a common feature in many kinase inhibitors. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse side chains that can be tailored to target the ATP-binding site of specific kinases. Derivatives of 2-chloroquinazolines have been investigated as inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.^{[7][8][9]}



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